An In-depth Technical Guide to Ethyl 3-(3-phenoxyphenyl)propanoate (CAS 52888-69-4)
An In-depth Technical Guide to Ethyl 3-(3-phenoxyphenyl)propanoate (CAS 52888-69-4)
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Ethyl 3-(3-phenoxyphenyl)propanoate, a molecule of significant interest in synthetic chemistry and as a potential building block in pharmaceutical research. By leveraging established chemical principles and data from structurally analogous compounds, this guide offers insights into its synthesis, characterization, and prospective applications.
Introduction and Strategic Context
Ethyl 3-(3-phenoxyphenyl)propanoate, with CAS Registry Number 52888-69-4, is an aromatic ester. Its molecular architecture is distinguished by a central benzene ring substituted with both a phenoxy group and a propanoate ethyl ester chain at the meta (1,3) positions. This arrangement makes it a structural isomer of other functionally significant compounds and a valuable intermediate for chemical synthesis.
While dedicated research on this specific molecule is not extensively published, its core structure—the phenoxyphenylpropanoate scaffold—is a well-recognized pharmacophore. Notably, it shares a foundational similarity with a class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as Fenoprofen, which is 2-(3-phenoxyphenyl)propionic acid.[1][2] This relationship positions Ethyl 3-(3-phenoxyphenyl)propanoate as a key precursor or library compound for the development of novel therapeutic agents and other bioactive molecules. This guide will deconstruct the molecule's properties, synthesis, and analytical validation from a first-principles perspective, providing a robust framework for its utilization in a research and development setting.
Physicochemical and Spectroscopic Profile
Detailed experimental data for Ethyl 3-(3-phenoxyphenyl)propanoate is limited. However, a reliable profile can be constructed by examining its parent acid, 3-(3-phenoxyphenyl)propanoic acid, and by applying standard spectroscopic prediction methods.
Physicochemical Properties
The properties of the parent acid provide a baseline for understanding the ester derivative. The addition of the ethyl group increases the molecular weight and is expected to decrease the boiling point relative to the acid while significantly lowering its polarity and water solubility.
| Property | Value (Parent Acid: 3-(3-phenoxyphenyl)propanoic acid)[3] | Estimated Value (Ethyl Ester) | Rationale for Estimation |
| CAS Number | 52888-70-7 | 52888-69-4 | N/A |
| Molecular Formula | C₁₅H₁₄O₃ | C₁₇H₁₈O₃ | Addition of C₂H₄ from ethanol, loss of H₂O |
| Molecular Weight | 242.27 g/mol | 270.32 g/mol | Calculated from the molecular formula |
| Appearance | Solid (Typical for Carboxylic Acids) | Colorless to pale yellow liquid | Esterification typically reduces melting point |
| Boiling Point | > 300 °C (Decomposes) | ~300-350 °C at 760 mmHg | Higher than simpler esters like ethyl phenylpropanoate (~247 °C) due to increased mass[4][5] |
| Solubility | Sparingly soluble in water | Insoluble in water; Soluble in organic solvents (e.g., Ethanol, Ether, Chloroform) | Conversion of polar -COOH to nonpolar -COOEt |
| LogP | 3.2 (Calculated) | ~4.0 (Estimated) | Increased hydrophobicity from the ethyl group |
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic signatures essential for the structural confirmation of Ethyl 3-(3-phenoxyphenyl)propanoate.
| Technique | Expected Signature | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-6.90 (m, 9H, Ar-H), 4.15 (q, 2H, -OCH₂CH₃), 2.95 (t, 2H, Ar-CH₂-), 2.65 (t, 2H, -CH₂COO-), 1.25 (t, 3H, -OCH₂CH₃) | Confirms the presence and connectivity of aromatic protons, the ethyl ester group, and the propylene chain. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~172 (C=O), ~157 (Ar-C-O), ~141 (Ar-C), ~130-118 (Ar-CH), ~60 (-OCH₂-), ~36 (Ar-CH₂-), ~30 (-CH₂COO-), ~14 (-CH₃) | Delineates all unique carbon environments, including the ester carbonyl, aromatic carbons, and aliphatic chain. |
| FT-IR (Neat, cm⁻¹) | ~1735 (C=O stretch, strong), ~1250-1180 (C-O stretch), ~3050 (Aromatic C-H stretch), ~2980 (Aliphatic C-H stretch) | Key functional group identification, with the strong carbonyl absorption being characteristic of the ester.[6][7] |
| Mass Spec. (EI) | m/z 270 (M⁺), 225 ([M-OC₂H₅]⁺), 197 ([M-CH₂COOC₂H₅]⁺), 168, 77 (C₆H₅⁺) | Provides molecular weight confirmation and characteristic fragmentation patterns resulting from the loss of the ethoxy and larger ester fragments. |
Synthesis and Mechanistic Considerations
The most direct and industrially scalable approach to synthesizing Ethyl 3-(3-phenoxyphenyl)propanoate is the Fischer esterification of its corresponding carboxylic acid precursor.
Overall Synthetic Workflow
The synthesis is a two-stage process: first, the creation of the 3-(3-phenoxyphenyl)propanoic acid backbone, followed by its esterification.
Caption: Proposed two-stage synthesis of Ethyl 3-(3-phenoxyphenyl)propanoate.
Experimental Protocol: Fischer Esterification
This protocol details the conversion of the parent acid to the target ester. The key principle is using an excess of ethanol to shift the reaction equilibrium towards the product, with a strong acid catalyst to accelerate the reaction rate.
-
Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3-phenoxyphenyl)propanoic acid (24.2 g, 0.10 mol).
-
Reagent Addition: Add absolute ethanol (150 mL, excess) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (2 mL) as the catalyst.
-
Causality Insight: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.
-
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.
-
Workup & Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into 500 mL of ice-cold water. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Causality Insight: The ether extraction isolates the nonpolar ester from the aqueous phase containing unreacted ethanol, sulfuric acid, and water.
-
-
Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 100 mL).
-
Trustworthiness Check: The bicarbonate wash is a self-validating step; effervescence will cease once all acid has been neutralized.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel to yield the pure Ethyl 3-(3-phenoxyphenyl)propanoate.
Analytical Characterization and Quality Control
Rigorous analytical testing is crucial to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures comprehensive validation.
Analytical Workflow
The logical flow of analysis post-synthesis involves initial purity assessment followed by definitive structural confirmation.
Caption: Standard analytical workflow for compound validation.
Methodology Details: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for determining the purity of non-volatile compounds like Ethyl 3-(3-phenoxyphenyl)propanoate.[8][9]
-
System: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Rationale: The C18 stationary phase is nonpolar and well-suited for retaining the hydrophobic analyte, allowing for effective separation from more polar impurities.
-
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (ACN) and water. A typical starting point would be 80:20 ACN:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm, where the aromatic rings will strongly absorb.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL and inject 10 µL.
-
Validation: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Potential Applications in Drug Discovery
The true value of Ethyl 3-(3-phenoxyphenyl)propanoate for its target audience lies in its potential as a scaffold in medicinal chemistry.
Structural Relationship to Known Drugs
The compound is a direct precursor to 3-(3-phenoxyphenyl)propanoic acid and a structural isomer of Fenoprofen, a widely used NSAID. This relationship makes it an ideal starting point for synthesizing novel analogs to explore structure-activity relationships (SAR) for cyclooxygenase (COX) enzyme inhibition or other biological targets.
Caption: Molecular relationships in a drug discovery context.
By modifying the ester, the aromatic rings, or the propanoate chain, researchers can generate a library of novel chemical entities for screening. The ethyl ester functionality provides a handle for further chemical transformations or acts as a stable protecting group for the carboxylic acid, which can be deprotected in a final synthetic step to reveal the active acidic moiety common to many NSAIDs. Furthermore, related phenoxy propanoate structures are utilized in the synthesis of agrochemicals, such as the herbicide Fenoxaprop-ethyl, demonstrating the broad utility of this chemical class in developing biologically active molecules.[10]
Safety and Handling
No specific toxicology data is available for Ethyl 3-(3-phenoxyphenyl)propanoate. Therefore, it must be handled with the standard precautions for a new chemical entity. General safety guidelines based on analogous compounds like ethyl phenylpropanoate are applicable.[11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors.
-
Fire Safety: The compound is expected to be a combustible liquid. Keep away from open flames and sources of ignition. Use dry chemical, CO₂, or alcohol-resistant foam for extinguishing.[11][12]
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
References
-
PubChem. (n.d.). Ethyl 3-phenylpropionate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025, August 21). Ethyl 3-phenylpropanoate. Retrieved from [Link]
-
Synerzine. (2018, June 22). Safety Data Sheet: Ethyl-3-phenyl propionate. Retrieved from [Link]
- Palosi, E., et al. (1981). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. U.S.
-
PubChem. (n.d.). Ethyl 3-oxo-3-(4-phenylphenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 3-phenoxy-2-propenoate. Retrieved from [Link]
-
LookChem. (2025, May 20). ethyl 3-phenylpropanoate. Retrieved from [Link]
- Seebach, D., et al. (2000). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses, 77, 145.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3-Phenoxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 3-methoxy-3-phenyl-propanoate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
- European Patent Office. (n.d.). Process for the preparation of substituted phenoxy propanoic acids. EP 0319100 A2.
-
Patsnap Eureka. (2025, July 22). Ethyl Propanoate: Role in Pharmaceutical Compound Delivery. Retrieved from [Link]
-
Bangladesh Journals Online. (n.d.). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Retrieved from [Link]
-
MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
-
Patsnap Eureka. (2025, July 22). Spectroscopic Analysis of Ethyl Propanoate Molecular Interactions. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(4-nitrophenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 3-(phenylamino)propanoate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
- Google Patents. (n.d.). US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
- Google Patents. (n.d.). CN102070550B - Method for synthesizing fenoxaprop-p-ethyl.
-
Royal Society of Chemistry. (2025, August 28). Analytical Methods. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of ethyl propanoate. Retrieved from [Link]
-
MDPI. (n.d.). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Retrieved from [Link]
-
University of Hertfordshire. (2025, August 27). Fenoxaprop-ethyl. AERU. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]
- 2. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]
- 3. 3-(3-Phenoxyphenyl)propionic acid | C15H14O3 | CID 10514297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-苯基丙酸乙酯 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Separation of Ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Fenoxaprop-ethyl [sitem.herts.ac.uk]
- 11. synerzine.com [synerzine.com]
- 12. echemi.com [echemi.com]
- 13. tcichemicals.com [tcichemicals.com]
